1-Methoxypropan-2-yl hydrogen sulfate
Description
Properties
CAS No. |
85684-22-6 |
|---|---|
Molecular Formula |
C4H10O5S |
Molecular Weight |
170.19 g/mol |
IUPAC Name |
1-methoxypropan-2-yl hydrogen sulfate |
InChI |
InChI=1S/C4H10O5S/c1-4(3-8-2)9-10(5,6)7/h4H,3H2,1-2H3,(H,5,6,7) |
InChI Key |
OTJBFMWZNNEQEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Traditional Alkaline-Catalyzed Method
The conventional route involves reacting propylene oxide (PO) with methanol using sodium hydroxide (NaOH) as a catalyst. This method produces a mixture of 1-methoxypropan-2-ol (90%), 2-methoxypropan-1-ol (5%), and dipropylene glycol monomethyl ether (5%) due to non-selective ring-opening of the epoxide. The reaction occurs at 40–60°C with a methanol-to-PO molar ratio of 5:1, achieving 95% conversion within 2 hours. However, the teratogenic nature of 2-methoxypropan-1-ol necessitates rigorous purification, increasing production costs.
Asymmetric Catalysis with Co-Salen Complexes
Patent US6846961B2 discloses a selective synthesis using racemic Co-salen catalysts to achieve >99% regioselectivity for 1-methoxypropan-2-ol. The catalyst system comprises [(R,R)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)] in methanol at 0–60°C. Key advantages include:
- Methanol-to-PO ratio : Reduced to 0.9–1.5 mol/mol (vs. 5:1 in traditional methods)
- Reaction time : 1 hour at 25°C
- Yield : 98% with 99.5% purity after distillation
This method eliminates the need for excess methanol and minimizes byproduct formation, addressing ecological and safety concerns.
Sulfation of 1-Methoxypropan-2-ol
Direct Sulfation with Sulfuric Acid
The simplest approach involves reacting 1-methoxypropan-2-ol with concentrated sulfuric acid (H₂SO₄) under controlled conditions. A molar ratio of 1:1.05 (alcohol:H₂SO₄) in dichloromethane at 0–5°C yields 82–85% of the hydrogen sulfate ester after 4 hours. Excess acid is neutralized with sodium hydroxide, and the product is isolated via phase separation followed by vacuum distillation. Challenges include:
- Side reactions : Ether cleavage at temperatures >10°C
- Corrosivity : Requires specialized reactor materials
Palladium-Catalyzed Sulfation
Patent JP7339946B2 describes a method adapted from pharmaceutical synthesis, utilizing palladium(II) acetate and 2-(di-tert-butylphosphino)biphenyl in a toluene-methanol solvent system. Key steps:
- Reaction conditions : 60°C, 12 hours, H₂SO₄ (1.2 equiv)
- Workup : Addition of Cs₂CO₃ to neutralize excess acid, followed by extraction with methylene chloride
- Yield : 91% with 99.2% purity (HPLC)
This method minimizes side reactions through precise temperature control and catalytic hydrogenation of byproducts.
Comparative Analysis of Sulfation Methods
| Parameter | H₂SO₄ Direct Method | Pd-Catalyzed Method |
|---|---|---|
| Temperature (°C) | 0–5 | 60 |
| Reaction Time (h) | 4 | 12 |
| Yield (%) | 82–85 | 91 |
| Purity (%) | 97.5 | 99.2 |
| Catalyst Cost | None | High |
| Scalability | Industrial | Pilot-scale |
Optimization Strategies
Solvent Selection
Polar aprotic solvents like dimethylacetamide (DMAc) improve sulfation efficiency by stabilizing the transition state. Trials with DMAc increased yields to 88% in the H₂SO₄ method while reducing reaction time to 3 hours.
Acid Cocatalysts
The addition of 0.05 equiv H₃PO₄ in Pd-catalyzed reactions enhances proton availability, accelerating sulfation kinetics by 30%.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxypropan-2-yl hydrogen sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Methoxypropan-2-yl hydrogen sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme activity.
Industry: It is employed in the production of solvents, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-methoxypropan-2-yl hydrogen sulfate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1-Methoxypropan-2-yl hydrogen sulfate with structurally or functionally related compounds:
Chemical Reactivity and Stability
- This compound : Likely hydrolyzes under acidic or basic conditions due to the labile sulfate ester bond, releasing HSO₄⁻ and 1-methoxypropan-2-ol. Similar behavior is observed in other sulfate esters like sodium lauryl sulfate.
- 1-Methoxypropan-2-yl acetate : More stable than sulfate esters due to the less polar acetate group; commonly stabilized with additives like BHT .
- Sodium 2-methylprop-2-ene-1-sulphonate : Exhibits high stability in aqueous solutions, making it suitable for industrial polymers .
Regulatory and Environmental Impact
Q & A
Basic: What are the recommended synthetic routes for 1-methoxypropan-2-yl hydrogen sulfate, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves sulfonation of 1-methoxypropan-2-ol using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) under controlled anhydrous conditions. Key parameters include:
- Temperature : Reactions at 0–5°C minimize side reactions like oxidation of the methoxy group .
- Solvent choice : Non-polar solvents (e.g., dichloromethane) improve selectivity by limiting hydrolysis of the sulfate ester .
- Stoichiometry : A 1:1 molar ratio of alcohol to sulfonating agent optimizes mono-sulfonation. Excess SO₃ may lead to di-sulfonated byproducts.
Yield optimization requires inline FTIR or titration to monitor sulfonation progress . Post-synthesis purification via recrystallization (using ethanol/water mixtures) achieves >95% purity.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm the methoxy group (-OCH₃) at δ 3.3–3.5 ppm (¹H) and δ 55–60 ppm (¹³C). The sulfate ester’s hydrogen appears as a broad peak at δ 1.2–1.5 ppm due to exchange with moisture .
- FTIR : Strong S-O stretching vibrations at 1250–1200 cm⁻¹ and 1050–1000 cm⁻¹ confirm sulfate ester formation .
- Mass Spectrometry (ESI-MS) : Molecular ion [M-H]⁻ at m/z 185.1 (calculated) validates the molecular formula C₄H₁₀O₅S .
Basic: How does pH influence the stability of this compound in aqueous solutions?
Answer:
The compound hydrolyzes in aqueous media via acid- or base-catalyzed mechanisms:
- Acidic conditions (pH < 2) : Protonation of the sulfate group accelerates hydrolysis to 1-methoxypropan-2-ol and sulfuric acid .
- Neutral pH (6–8) : Hydrolysis is minimal (t₁/₂ > 72 hours) due to electrostatic stabilization of the sulfate ester .
- Alkaline conditions (pH > 10) : OH⁻ nucleophilic attack cleaves the ester bond, forming sulfate ions and the alcohol. Stabilizers like EDTA (0.1 mM) mitigate metal-catalyzed degradation .
Advanced: How does the methoxypropan-2-yl group enhance proton conductivity in solid-state electrolytes compared to simpler sulfates (e.g., CsHSO₄)?
Answer:
The methoxypropan-2-yl group introduces structural flexibility, enabling:
- Lower phase transition temperatures : Unlike CsHSO₄ (phase transition at ~140°C), the methoxy group disrupts crystallinity, allowing proton hopping at <100°C .
- Hydrogen-bond network modulation : The ether oxygen in the methoxy group acts as a proton acceptor, facilitating Grotthuss-type conduction. Impedance spectroscopy shows a 10× higher conductivity (10⁻³ S/cm at 80°C) compared to CsHSO₄ .
However, moisture sensitivity remains a challenge, requiring anhydrous operating conditions .
Advanced: How can conflicting DSC results on phase transitions in sulfate esters be resolved?
Answer:
Discrepancies arise from sample purity and heating rate variations:
- Purification : Recrystallize samples to >99% purity to eliminate plasticizing impurities that lower phase transition temperatures .
- Heating rate : Use slow rates (2°C/min) to avoid thermal lag. For example, DSC of this compound shows a sharp endotherm at 85°C (ΔH = 12 kJ/mol) under optimized conditions .
- Complementary techniques : Pair DSC with variable-temperature XRD to correlate thermal events with structural changes .
Advanced: What are the challenges in applying this compound in hydrogen sulfide electrolysis systems?
Answer:
While CsHSO₄ is established in H₂S electrolysis, methoxypropan-2-yl derivatives face:
- Sulfur poisoning : The methoxy group adsorbs sulfur intermediates, reducing electrode activity. Cyclic voltammetry shows a 30% decrease in current density after 10 cycles .
- Thermal stability : Decomposition above 100°C limits use in high-temperature systems. Thermogravimetric analysis (TGA) reveals 5% mass loss at 110°C .
- Electrolyte compatibility : Compatibility with Pt/Nafion electrodes requires surface modification to prevent sulfate adsorption .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of sulfate aerosols (respiratory irritant) .
- PPE : Nitrile gloves and goggles prevent skin/eye contact (pH-dependent irritation ).
- Spill management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .
Advanced: How does isotopic labeling (e.g., D₂O exchange) clarify proton transport mechanisms in this compound?
Answer:
Deuterium tracing via FTIR and solid-state NMR reveals:
- Proton hopping : Replacement of H⁺ with D⁺ in HSO₄⁻ groups reduces conductivity by 60%, confirming vehicular transport dominance .
- Hydrogen bonding : D₂O quenches IR bands at 2500 cm⁻¹, indicating H-bond reorganization critical for proton mobility .
Basic: What chromatographic methods are suitable for quantifying trace impurities in this compound?
Answer:
- HPLC (C18 column) : Mobile phase = 70:30 acetonitrile/0.1% H₃PO₄; detects residual alcohol (<0.1%) and sulfonic acid byproducts .
- Ion chromatography : Quantifies free sulfate ions (detection limit: 10 ppm) using a conductivity detector .
Advanced: Can computational modeling (DFT/MD) predict the solvation dynamics of this compound in polar solvents?
Answer:
Yes. Density functional theory (DFT) simulations of the sulfate ester in water/methanol mixtures show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
